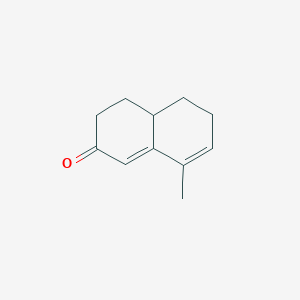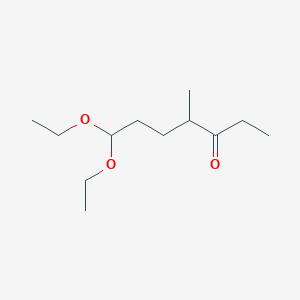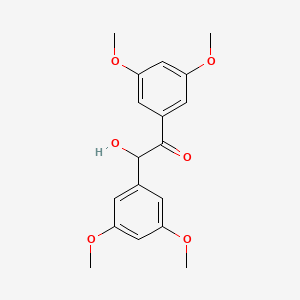![molecular formula C46H34N2 B15162479 1,3-Bis[4-(diphenylamino)phenyl]azulene CAS No. 862421-92-9](/img/structure/B15162479.png)
1,3-Bis[4-(diphenylamino)phenyl]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(diphenylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It belongs to the class of azulene derivatives, which are characterized by their non-benzenoid aromatic structure. The compound features two diphenylamino groups attached to the azulene core, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(diphenylamino)phenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(diphenylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
1,3-Bis[4-(diphenylamino)phenyl]azulene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(diphenylamino)phenyl]azulene involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical processes, including:
Electron Transfer: The compound can act as an electron donor or acceptor, facilitating redox reactions.
Binding to Biomolecules: It can bind to proteins and nucleic acids, influencing their function and activity.
Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
1,3-Bis[4-(diphenylamino)phenyl]azulene can be compared with other similar compounds, such as:
1,3-Bis[4-(dimethylamino)phenyl]azulene: This compound features dimethylamino groups instead of diphenylamino groups, resulting in different electronic properties.
1,3-Bis[4-(methoxy)phenyl]azulene: The presence of methoxy groups alters the compound’s reactivity and applications.
1,3-Bis[4-(bromophenyl)azulene: Bromine substitution introduces halogen bonding interactions, affecting the compound’s behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable material for developing advanced technologies and exploring new scientific frontiers.
Propriétés
Numéro CAS |
862421-92-9 |
|---|---|
Formule moléculaire |
C46H34N2 |
Poids moléculaire |
614.8 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]azulen-1-yl]aniline |
InChI |
InChI=1S/C46H34N2/c1-6-16-37(17-7-1)47(38-18-8-2-9-19-38)41-30-26-35(27-31-41)45-34-46(44-25-15-5-14-24-43(44)45)36-28-32-42(33-29-36)48(39-20-10-3-11-21-39)40-22-12-4-13-23-40/h1-34H |
Clé InChI |
PCCWDLZHQSIFFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C5C4=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)

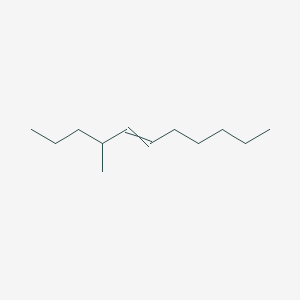
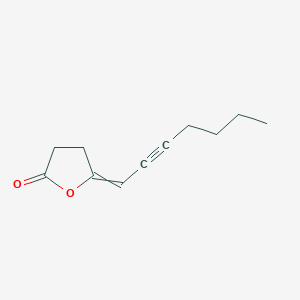
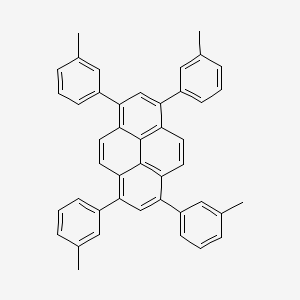
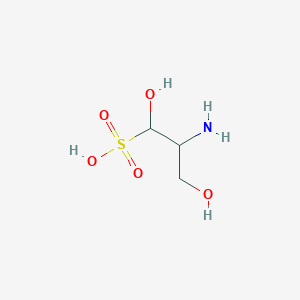
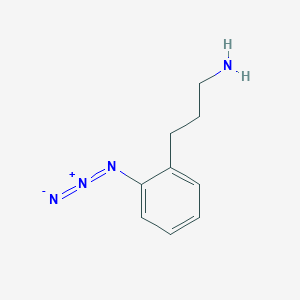
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
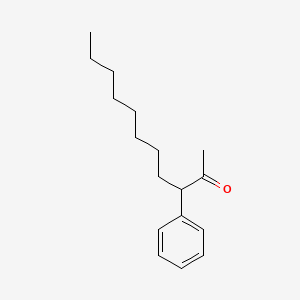
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
